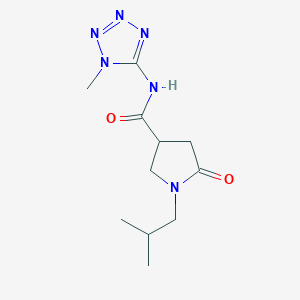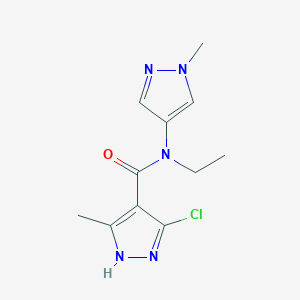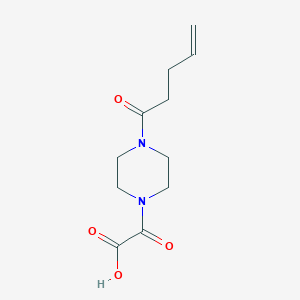
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, also known as MPX-004, is a novel compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is its relatively simple synthesis method, which allows for large-scale production. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have a favorable safety profile in animal studies. However, one limitation of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide may also have applications in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a novel compound with promising therapeutic applications. Its relatively simple synthesis method and favorable safety profile make it an attractive candidate for further research. While the mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood, it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Further research is needed to fully explore the potential of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-methyltetrazol-5-amine and 2-methylpropyl isocyanate in the presence of a suitable solvent and base. The resulting intermediate is then reacted with 3-pyrrolidinecarboxylic acid to yield 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide. The synthesis method is relatively simple and can be carried out on a large scale, making 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide a promising candidate for further research.
Scientific Research Applications
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-7(2)5-17-6-8(4-9(17)18)10(19)12-11-13-14-15-16(11)3/h7-8H,4-6H2,1-3H3,(H,12,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIUGGOVTURJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)
![2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)

![4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)


![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)